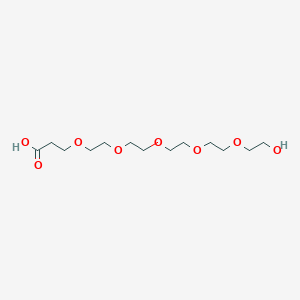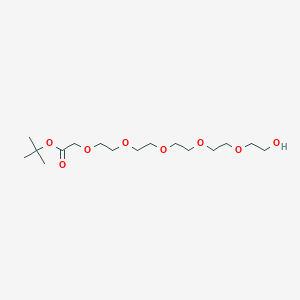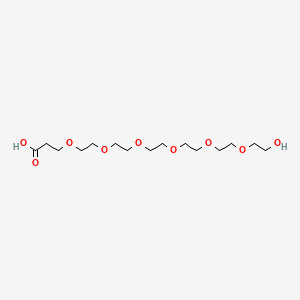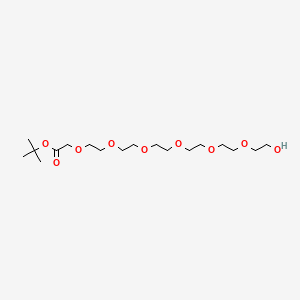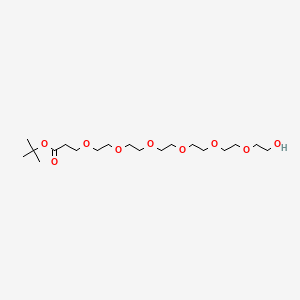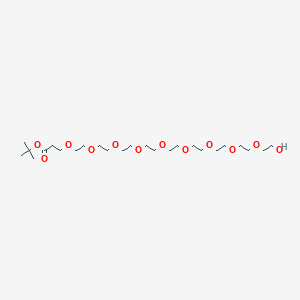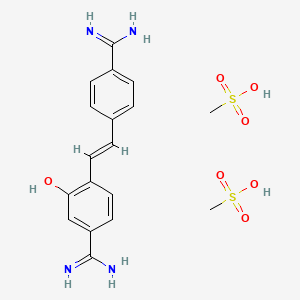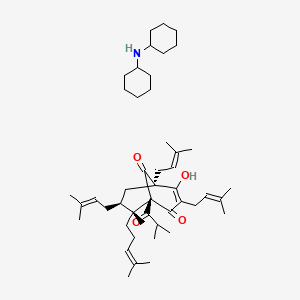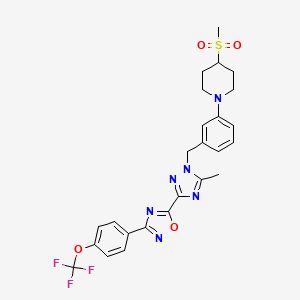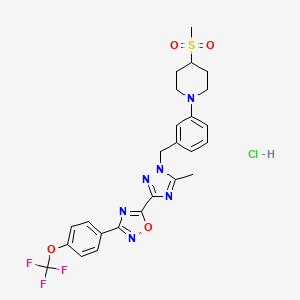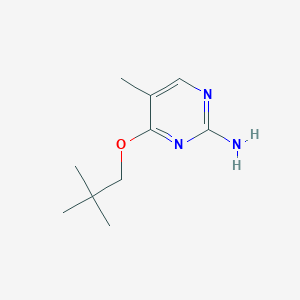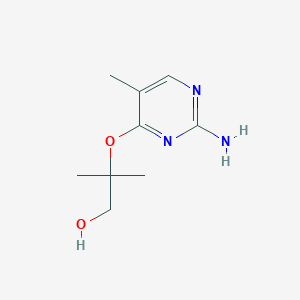![molecular formula C21H17N3S B608093 4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine CAS No. 1426047-44-0](/img/structure/B608093.png)
4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-([1,1’-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the biphenyl system, followed by the introduction of the thiazol-2-amine group and the 6-methylpyridin-2-yl group. The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the biphenyl system, the thiazol-2-amine group, and the 6-methylpyridin-2-yl group. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
As an organic compound, “4-([1,1’-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine” would be expected to undergo various types of chemical reactions characteristic of its functional groups, such as nucleophilic substitution, elimination, and addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents.科学的研究の応用
Pharmacotherapeutic Properties for Treatment of Prion Disease : A study by (Li et al., 2013) described an aminothiazole lead compound, closely related to the one you mentioned, exhibiting excellent stability, oral bioavailability, and high brain exposure in mice. It was investigated for its potential in treating prion disease, highlighting its significance in neuropharmacology.
Application in Security Inks : (Lu & Xia, 2016) researched a derivative of the compound for use as a security ink, demonstrating its potential in materials science. This study explored the compound's morphology-dependent fluorochromism, which could be activated by mechanical force or pH stimuli, making it suitable for anti-counterfeiting measures.
Structural Characterization in Crystallography : Research by (Böck et al., 2020) focused on the structural characterization of polymorphs of a related compound, contributing valuable insights into crystal engineering and material sciences.
Synthesis and Spectroscopic Studies : A study by (Adeel et al., 2017) provided detailed synthesis and spectroscopic analysis of aminothiazole derivatives, which are relevant to the chemical understanding and potential applications of the compound .
Investigation for Anticancer Properties : The compound and its derivatives were also explored for their anticancer potential. For instance, (Yakantham et al., 2019) synthesized and tested derivatives for their activity against various human cancer cell lines.
Exploration in Pesticidal Activities : (Choi et al., 2015) investigated the compound for its pesticidal activities, highlighting its potential in agricultural applications.
Antimicrobial Agent Development : The compound and its derivatives were also studied for their antimicrobial properties. For example, (Bikobo et al., 2017) synthesized derivatives and tested them against various bacterial and fungal strains.
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s always important to use appropriate safety precautions when handling chemical substances.
将来の方向性
The future directions for research on this compound would depend on its current and potential applications. These might include developing new synthesis methods, studying its mechanism of action, or exploring new uses for it in fields like medicine or materials science.
Please note that this is a general analysis and may not be completely accurate or comprehensive. For detailed information, please refer to specific scientific literature or databases. Always follow safety guidelines when handling chemicals.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3S/c1-15-6-5-9-20(22-15)24-21-23-19(14-25-21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBBOBMQYVUQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

